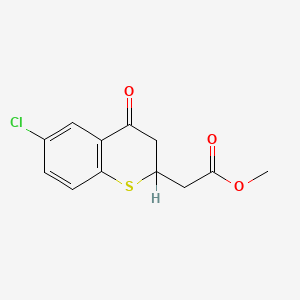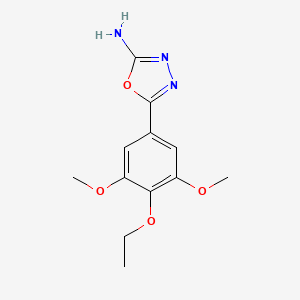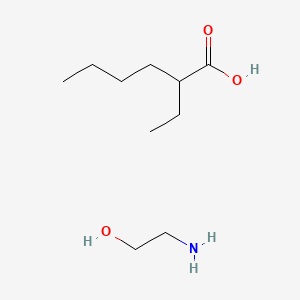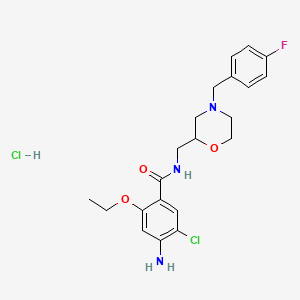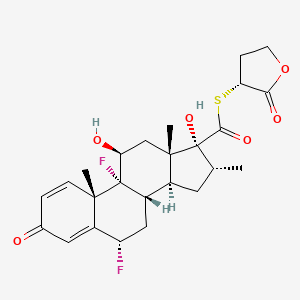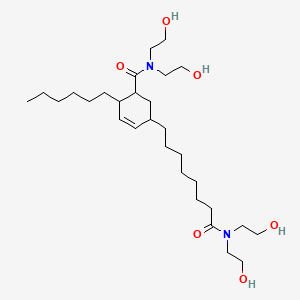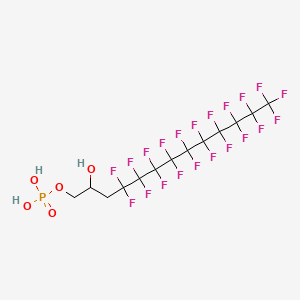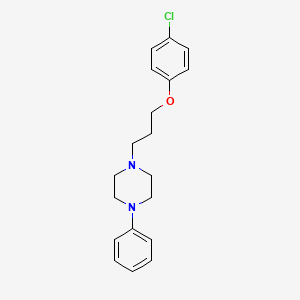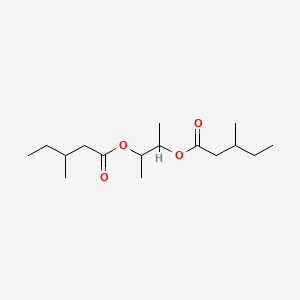
2,3-Butanediol bis(3-methylpentanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol bis(3-methylpentanoate) is an ester derivative of 2,3-butanediol, a compound known for its diverse industrial applications. This ester is synthesized by esterifying 2,3-butanediol with 3-methylpentanoic acid. The resulting compound is used in various fields, including chemical synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol bis(3-methylpentanoate) typically involves the esterification of 2,3-butanediol with 3-methylpentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 2,3-butanediol bis(3-methylpentanoate) follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of advanced separation techniques such as distillation and chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol bis(3-methylpentanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,3-butanediol and 3-methylpentanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,3-Butanediol and 3-methylpentanoic acid.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Scientific Research Applications
2,3-Butanediol bis(3-methylpentanoate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,3-butanediol bis(3-methylpentanoate) involves its interaction with biological molecules and enzymes. The ester bonds can be hydrolyzed by esterases, releasing 2,3-butanediol and 3-methylpentanoic acid. These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: The parent compound, known for its industrial applications.
1,4-Butanediol: Another butanediol isomer with different properties and uses.
1,3-Butanediol: Similar to 2,3-butanediol but with distinct chemical behavior.
Uniqueness
2,3-Butanediol bis(3-methylpentanoate) is unique due to its ester structure, which imparts different chemical and physical properties compared to its parent compound and other butanediol isomers. Its specific ester bonds make it suitable for applications requiring controlled hydrolysis and release of active components.
Properties
CAS No. |
84006-19-9 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
3-(3-methylpentanoyloxy)butan-2-yl 3-methylpentanoate |
InChI |
InChI=1S/C16H30O4/c1-7-11(3)9-15(17)19-13(5)14(6)20-16(18)10-12(4)8-2/h11-14H,7-10H2,1-6H3 |
InChI Key |
GWNMIQRGDYKMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)OC(C)C(C)OC(=O)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
